4-(Difluoromethoxy)benzoic acid

Catalog No.
S710673
CAS No.
4837-20-1
M.F
C8H6F2O3
M. Wt
188.13g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzoic acid

CAS Number

4837-20-1

Product Name

4-(Difluoromethoxy)benzoic acid

IUPAC Name

4-(difluoromethoxy)benzoic acid

Molecular Formula

C8H6F2O3

Molecular Weight

188.13g/mol

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)

InChI Key

BSNNYLYELGBSBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F

Medicinal Chemistry:

  • Derivatives of 4-(difluoromethoxy)benzoic acid have been explored as potential anti-inflammatory agents. Studies suggest these compounds may inhibit enzymes involved in the inflammatory response [].

Material Science:

  • This compound can be used as a building block in the synthesis of novel polymers with specific properties. Research suggests it can be incorporated into polymers for applications in organic electronics and optoelectronic devices [].

Organic Synthesis:

  • 4-(Difluoromethoxy)benzoic acid can serve as a starting material for the synthesis of more complex molecules with potential applications in drug discovery and material science [].

4-(Difluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by the presence of a difluoromethoxy group attached to a benzene ring. Its molecular formula is C8H6F2O3C_8H_6F_2O_3, and it has a molecular weight of approximately 188.13 g/mol. The compound features a benzoic acid structure, which is modified by the addition of two fluorine atoms and a methoxy group, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.
  • Halogenation: The aromatic ring can be subjected to electrophilic substitution reactions, introducing halogens at various positions.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide when heated with certain reagents.

Research indicates that 4-(Difluoromethoxy)benzoic acid exhibits biological activities that may be beneficial in medical applications. For instance, studies have shown that derivatives of this compound can inhibit certain pathways involved in pulmonary fibrosis, suggesting potential therapeutic roles in treating fibrotic diseases . Furthermore, its structural similarity to other bioactive compounds allows for exploration in drug design and development.

The synthesis of 4-(Difluoromethoxy)benzoic acid can be achieved through various methods:

  • Direct Fluorination: Starting from benzoic acid or its derivatives, fluorination with difluoromethylating agents can introduce the difluoromethoxy group.
  • Alkylation Reactions: Utilizing appropriate alkylating agents under basic conditions can facilitate the introduction of the difluoromethoxy group onto the aromatic ring.
  • Multi-step Synthesis: A more complex route involves the conversion of starting materials like 4-hydroxybenzoic acid through a series of reactions that include protection-deprotection steps and functional group transformations .

4-(Difluoromethoxy)benzoic acid finds diverse applications:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting various diseases, particularly those related to inflammation and fibrosis.
  • Agricultural Chemicals: Utilized in the formulation of herbicides or fungicides due to its ability to interact with biological systems.
  • Research: Employed as a reagent in organic synthesis and as a standard compound for analytical chemistry.

Studies involving 4-(Difluoromethoxy)benzoic acid have focused on its interactions with biological targets. For example, research has demonstrated its inhibitory effects on specific pathways related to pulmonary fibrosis, indicating that it may modulate cellular responses through receptor interactions or enzyme inhibition . Further interaction studies are necessary to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 4-(Difluoromethoxy)benzoic acid, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Index
3-(Trifluoromethoxy)benzoic acid4837-19-80.96
4-(Trifluoromethoxy)benzoic acid330-12-10.94
Methyl 3-(trifluoromethoxy)benzoate148438-00-00.91
2-(Trifluoromethoxy)terephthalic acid175278-21-40.90
3-(Difluoromethoxy)benzaldehyde85684-61-30.88

These compounds differ primarily in their fluorination patterns and substituents, which influence their reactivity and biological properties. The unique difluoromethoxy substitution in 4-(Difluoromethoxy)benzoic acid may confer distinct advantages in terms of solubility and interaction with biological targets compared to its analogs.

4-(Difluoromethoxy)benzoic acid (CAS 4837-20-1) features a benzoic acid core substituted with a difluoromethoxy (-OCF₂H) group at the para position. Its molecular formula is C₈H₆F₂O₃, with a molecular weight of 188.13 g/mol. The compound adopts a planar aromatic ring structure, with the difluoromethoxy group introducing steric and electronic effects due to the electronegative fluorine atoms.

While crystallographic data for this specific compound is limited, related derivatives, such as 3,4-bis(difluoromethoxy)benzoic acid, exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice. X-ray diffraction (XRD) studies on analogous compounds suggest that the difluoromethoxy group influences packing efficiency and intermolecular interactions.

Spectroscopic Profiling

FTIR Analysis

Key FTIR absorptions (Figure 1) include:

  • O-H stretch (carboxylic acid): 2500–3000 cm⁻¹ (broad)
  • C=O stretch: 1680–1700 cm⁻¹
  • C-F stretches: 1100–1250 cm⁻¹
  • C-O-C (ether): 1200–1300 cm⁻¹.

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz):
    • δ 8.0 (d, 2H, aromatic H adjacent to COOH)
    • δ 7.3 (d, 2H, aromatic H adjacent to OCF₂H)
    • δ 6.6 (t, 1H, OCF₂H, J = 72.6 Hz).
  • ¹³C NMR:
    • δ 167.5 (COOH), 162.1 (OCF₂H), 130–125 ppm (aromatic carbons).

Raman Spectroscopy

Peaks at 1600 cm⁻¹ (C=C aromatic), 1300 cm⁻¹ (C-F), and 850 cm⁻¹ (C-O-C) confirm functional groups.

Table 1: Spectroscopic Data Summary

TechniqueKey Peaks/ShiftsAssignment
FTIR1700 cm⁻¹C=O stretch
¹H NMRδ 6.6 (t)OCF₂H
Raman1300 cm⁻¹C-F stretch

Thermodynamic Properties

  • Melting Point: 168–171°C.
  • Boiling Point: Predicted 272.1°C (estimated).
  • Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • LogP: 1.37 (predicted), indicating moderate lipophilicity.

Acid-Base Behavior and pKa

The carboxylic acid group has a pKa of 4.02, typical for benzoic acid derivatives. The difluoromethoxy group slightly lowers the pKa compared to non-fluorinated analogs due to electron-withdrawing effects.

Conventional Organic Synthesis Routes

Etherification and Carboxylation Strategies

The synthesis of 4-(difluoromethoxy)benzoic acid relies heavily on conventional etherification strategies that introduce the difluoromethoxy group onto benzoic acid derivatives [1]. The most established approach involves the direct difluoromethoxylation of phenolic precursors using difluoromethyltriflate as the primary reagent [41]. This method proceeds through an initial formation of difluorocarbene, which subsequently reacts with phenoxide anions to form the desired difluoromethyl ether linkage [41].

The etherification process typically employs a two-step mechanism beginning with the generation of difluorocarbene from difluoromethyltriflate under basic conditions [41]. Potassium hydroxide serves as the preferred base, with reactions conducted in acetonitrile-water mixtures at ambient temperature [41]. The optimal reaction conditions involve a 1:1 ratio of acetonitrile to 6 molar potassium hydroxide solution, yielding the difluoromethoxylated product in 75% yield with minimal side product formation [41].

Carboxylation strategies for introducing the carboxylic acid functionality follow conventional approaches including oxidation of methylated precursors and direct carboxylation of organometallic intermediates [5]. Copper-catalyzed hydroxylation protocols have emerged as particularly effective for accessing difluoromethoxy-substituted benzoic acid derivatives [5] [6]. These methods utilize 4-hydroxy-3-iodobenzoic acid as a starting material, proceeding through copper-mediated coupling reactions to install the difluoromethoxy substituent [5].

The decarboxylative etherification pathway represents an alternative synthetic approach, where carboxylic acid substrates undergo electrochemical oxidative decarboxylation followed by radical-radical coupling with oxygen nucleophiles [22]. This electrodecarboxylative methodology extends beyond traditional Hofer-Moest reaction limitations, enabling the formation of carbon-oxygen bonds from primary and secondary alkylcarboxylates [22].

Halogenation-Fluorination Cascades

Halogenation-fluorination cascade reactions provide systematic access to fluorinated benzoic acid derivatives through sequential substitution processes [9]. The conventional approach involves initial halogenation of benzoic acid precursors followed by nucleophilic fluorination using specialized fluorinating agents [32] [33]. These cascade sequences typically proceed through intermediate aryl halides that serve as substrates for subsequent fluorination reactions.

The mechanism of halogenation-fluorination cascades involves initial electrophilic aromatic substitution to introduce halogen substituents, followed by nucleophilic displacement with fluoride sources [9]. Decarboxylative halogenation reactions proceed through radical pathways, where acyloxy radicals undergo decarboxylation to generate aryl radicals that subsequently capture halogen atoms [9]. The choice of halogenating agent significantly influences the reaction outcome, with bromine and chlorine providing optimal reactivity profiles [9].

Fluorination of the resulting aryl halides employs nucleophilic fluorinating reagents such as potassium fluoride in combination with phase transfer catalysts [34]. Ball-milling mechanochemical conditions have proven particularly effective for solid-state nucleophilic aromatic substitution fluorination reactions [34]. These conditions enable high-yielding fluorination of various heteroaromatic chlorides, bromides, and iodides with yields ranging from 66% to 99% [34].

The substrate scope of halogenation-fluorination cascades extends to substituted benzoic acid derivatives bearing electron-withdrawing groups, which enhance the reactivity toward nucleophilic fluorination [34]. Reaction optimization studies demonstrate that mechanochemical conditions using potassium fluoride and tetraethylammonium chloride as phase transfer catalyst provide superior yields compared to solution-phase protocols [34].

Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Reactions

Solvent-free synthetic methodologies represent a significant advancement in the preparation of difluoromethoxy-substituted benzoic acid derivatives, offering enhanced reaction rates and reduced environmental impact [13] [14]. These approaches eliminate the need for organic solvents while maintaining high synthetic efficiency through mechanochemical activation or thermal processing [13]. Continuous flow solvent-free organic synthesis using screw reactor technology enables temperature-controlled reactions from 0°C to 160°C with residence times ranging from 15 seconds to 300 seconds [13].

Microwave-assisted synthesis protocols provide substantial improvements in reaction efficiency for difluoromethoxy compound preparation [12] [35]. The optimal microwave conditions require polar solvents with high dielectric heating properties, characterized by tangent delta values exceeding 0.5 [35]. Solvents such as ethylene glycol, ethanol, and dimethyl sulfoxide demonstrate superior microwave heating characteristics with tangent delta values of 1.35, 0.94, and 0.83, respectively [35].

Temperature optimization studies for microwave-assisted synthesis indicate that reaction temperatures between 135°C and 145°C provide optimal conversion rates while minimizing side product formation [16]. The microwave heating mechanism involves dielectric heating that converts electromagnetic energy into thermal energy through dipolar rotation and ionic conduction [35]. This heating method achieves rapid temperature elevation and uniform heat distribution throughout the reaction mixture [35].

The synthesis of difluoromethoxy derivatives under microwave conditions typically requires reaction times of 10 to 20 minutes compared to several hours under conventional heating conditions [12]. Inverse electron demand Diels-Alder reactions between nitro-substituted pyridones and piperidones proceed efficiently under microwave irradiation in methanolic ammonia at 120°C for 20 minutes, yielding the desired products in 78% yield [12].

Catalytic Systems for Yield Improvement

Advanced catalytic systems have been developed to enhance the efficiency of difluoromethoxy benzoic acid synthesis through optimized reaction conditions and novel catalyst designs [23] [25]. High-pressure thermogravimetric analysis techniques enable systematic optimization of catalytic reaction parameters including temperature, pressure, and gas composition [23]. These optimization studies demonstrate that higher pressure conditions generally lead to increased reaction yields, with the temperature influence becoming more pronounced at elevated pressures [23].

Statistical design of experiments approaches facilitate comprehensive optimization of catalytic processes through systematic variation of reaction parameters [25]. Full factorial designs enable identification of important experimental factors and estimation of main factor effects and interactions [25]. Response surface methodology provides visual representation of how individual factors influence reaction yields, enabling precise optimization of reaction conditions [25].

Copper-based catalytic systems demonstrate particular effectiveness for difluoromethoxy benzoic acid synthesis through ligand-to-metal charge transfer mechanisms [8]. These photoinduced copper carboxylate systems enable decarboxylative hydroxylation reactions at 35°C, representing a temperature reduction of approximately 100°C compared to conventional thermal decarboxylation methods [8]. The catalytic mechanism involves radical decarboxylative carbometalation via copper carboxylates, producing aryl radicals for subsequent capture and carbon-oxygen reductive elimination [8].

Catalyst optimization studies reveal that the combination of copper thiophene carboxylate and copper triflate provides optimal reaction efficiency [8]. The molar ratio of copper thiophene carboxylate to copper triflate significantly influences the reaction outcome, with a 1.5:2.5 ratio providing the highest yields [8]. Reaction monitoring through ultraviolet-visible spectroscopy confirms the continuous reduction of copper(II) to copper(I) during the catalytic process [8].

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Copper thiophene carboxylate/Copper triflate3562-8516
Palladium acetate/Phosphine ligand10045-7024
Iron(III) chloride/Aluminum chloride8055-7512
Nickel bromide/Zinc dust12040-6518

Industrial-Scale Production Challenges

The industrial-scale production of 4-(difluoromethoxy)benzoic acid faces significant challenges related to fluorine chemistry manufacturing, cost considerations, and process safety requirements [26] [27] [28]. The global fluorochemical industry represents a substantial market with annual production exceeding 2.6 million metric tons and market value of approximately 16 billion United States dollars [26]. However, the specialized nature of fluorine chemistry creates unique manufacturing obstacles that limit widespread industrial adoption [26].

Raw material costs constitute a primary challenge for large-scale difluoromethoxy compound production [28]. The volatility of petroleum-based raw material prices creates uncertainty in production costs, complicating budgeting and forecasting processes [28]. Fluorine-containing precursors require specialized handling and storage facilities, increasing infrastructure costs compared to conventional organic synthesis [17] [19]. The current industrial method for producing fluorochemicals relies on fluorspar and concentrated sulfuric acid at temperatures exceeding 200°C, resulting in significant energy requirements [17].

Supply chain disruptions represent another critical challenge for industrial fluorochemical production [28]. The chemical industry operates with complex supply chains susceptible to transportation interruptions, with 97% of companies reporting operational disruptions during recent global events [28]. The specialized nature of fluorine chemistry limits the number of qualified suppliers, creating bottlenecks in raw material procurement [28].

Regulatory compliance requirements impose substantial costs on fluorochemical manufacturing operations [28]. Environmental regulations governing fluorinated compound production have become increasingly stringent following high-profile chemical incidents [28]. The industry faces estimated compliance costs exceeding 300 billion United States dollars over the next several years [28]. Adherence to guidelines from environmental protection agencies and occupational safety administrations requires significant investments in safety equipment and monitoring systems [28].

Process optimization for industrial-scale synthesis requires specialized equipment capable of handling corrosive fluorinating agents [19] [31]. The extreme toxicity and corrosiveness of hydrogen fluoride gas necessitate sophisticated containment systems and safety protocols [31]. Recent developments in fluorochemical production focus on bypassing hazardous hydrogen fluoride intermediates through direct activation of calcium fluoride using biomineralization-inspired mechanochemical processes [31]. These innovative approaches achieve yields up to 98% while reducing energy requirements and improving safety profiles [31].

Production ChallengeImpact LevelMitigation StrategyImplementation Cost
Raw material volatilityHighStrategic inventory managementModerate
Supply chain disruptionHighSupplier diversificationHigh
Regulatory complianceVery HighAdvanced safety systemsVery High
Process safetyVery HighSpecialized equipmentVery High
Energy requirementsModerateProcess optimizationModerate

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Difluoromethoxy)benzoic acid

Dates

Modify: 2023-08-15

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